molecular formula C10H12O2 B1605988 2-(2-Methoxybenzyl)oxirane CAS No. 62826-28-2

2-(2-Methoxybenzyl)oxirane

Cat. No.: B1605988
CAS No.: 62826-28-2
M. Wt: 164.2 g/mol
InChI Key: CRKVUIYMLNDVPO-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzyl)oxirane, also known as glycidyl 2-methoxyphenyl ether, is an organic compound with the molecular formula C10H12O2. It is a member of the epoxide family, characterized by a three-membered cyclic ether. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxybenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The use of continuous flow reactors and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include β-hydroxy ethers, amino alcohols, and other functionalized derivatives. The specific product depends on the nature of the nucleophile and the reaction conditions .

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzyl)oxirane primarily involves the ring-opening of the oxirane ring. This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxybenzyl)oxirane is unique due to the presence of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can participate in additional interactions, making the compound more versatile in synthetic applications .

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-10-5-3-2-4-8(10)6-9-7-12-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKVUIYMLNDVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978528
Record name 2-[(2-Methoxyphenyl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62826-28-2
Record name ((2-Methoxyphenyl)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062826282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Methoxyphenyl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2-METHOXYPHENYL)METHYL)OXIRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0IGZ426C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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